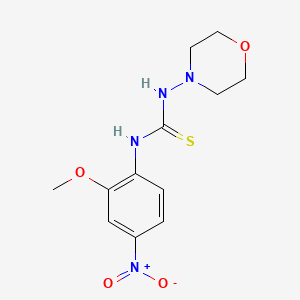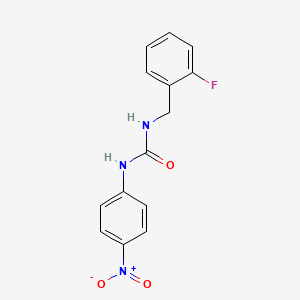
N-(3-chloro-4-fluorophenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide, also known as CFMTI, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFMTI is a piperazine derivative that has been shown to exhibit potent inhibitory effects on certain enzymes, making it a promising candidate for the development of new drugs.
Mécanisme D'action
N-(3-chloro-4-fluorophenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide exerts its pharmacological effects by inhibiting the activity of specific enzymes. For example, N-(3-chloro-4-fluorophenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide inhibits the activity of PDE-5, which leads to the accumulation of cyclic guanosine monophosphate (cGMP) in cells, resulting in vasodilation and increased blood flow. N-(3-chloro-4-fluorophenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide also inhibits the activity of certain enzymes involved in the regulation of inflammation and tumor growth, leading to its potential therapeutic applications in these areas.
Biochemical and Physiological Effects
N-(3-chloro-4-fluorophenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has been shown to exhibit a range of biochemical and physiological effects in various scientific research studies. It has been shown to increase blood flow, reduce inflammation, and inhibit tumor growth. N-(3-chloro-4-fluorophenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has also been shown to have a favorable safety profile, with minimal toxicity observed in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-chloro-4-fluorophenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide is its potent inhibitory effects on specific enzymes, making it a promising candidate for the development of new drugs for the treatment of various diseases. However, one limitation of N-(3-chloro-4-fluorophenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide is its complex synthesis process, which may limit its widespread use in scientific research.
Orientations Futures
There are several future directions for the scientific research of N-(3-chloro-4-fluorophenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide. One area of interest is the development of new drugs based on N-(3-chloro-4-fluorophenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide for the treatment of various diseases, such as cardiovascular disease, inflammation, and cancer. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of N-(3-chloro-4-fluorophenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide, which may provide insights into its potential therapeutic applications and safety profile. Additionally, further studies are needed to elucidate the mechanisms of action of N-(3-chloro-4-fluorophenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide and its effects on various biological systems.
Applications De Recherche Scientifique
N-(3-chloro-4-fluorophenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications in various scientific research fields. It has been shown to exhibit potent inhibitory effects on certain enzymes, such as phosphodiesterase-5 (PDE-5), which is involved in the regulation of blood flow. N-(3-chloro-4-fluorophenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has also been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-methylsulfonylpiperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFN3O2S2/c1-21(18,19)17-6-4-16(5-7-17)12(20)15-9-2-3-11(14)10(13)8-9/h2-3,8H,4-7H2,1H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCDELDCCMPAKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=S)NC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-4-(methylsulfonyl)piperazine-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,4-difluorophenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]urea](/img/structure/B4119615.png)
![N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4119624.png)
![3-[2-(5-chloro-2-thienyl)-2-oxoethyl]-1-(3,4-dimethoxybenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4119628.png)

![methyl 2-({[(5-bromo-2-pyridinyl)amino]carbonothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4119635.png)
![1-[(4-methylphenyl)sulfonyl]-5-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B4119653.png)
![methyl 2-({[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonothioyl}amino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4119655.png)
![N-[4-bromo-2-(trifluoromethyl)phenyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B4119663.png)




![methyl 2-[({[1-(1-adamantyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B4119726.png)
![N-[4-(aminosulfonyl)phenyl]-2-(2-phenylbutanoyl)hydrazinecarbothioamide](/img/structure/B4119729.png)